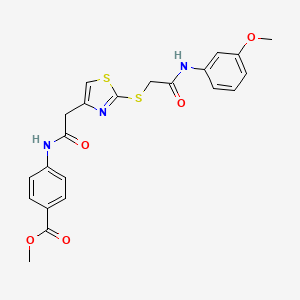

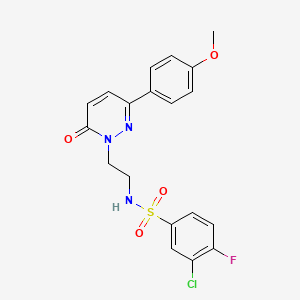

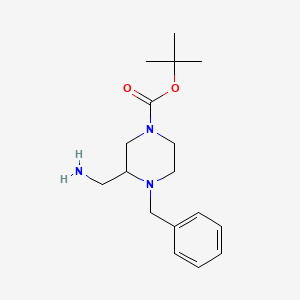

![molecular formula C13H22N4OS B2632956 4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine CAS No. 439121-13-8](/img/structure/B2632956.png)

4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[(4-Methylpiperazino)methyl]benzaldehyde” is a related compound with a molecular weight of 218.3 g/mol . Another related compound is "4-(4-Methylpiperazino)-1,2-benzenediamine" .

Synthesis Analysis

A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride from commercially available and inexpensive starting materials with enhanced yields has been described . The title compound is prepared by the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in potassium carbonate presence and in n-butanol medium at room temperature .

Molecular Structure Analysis

The InChI Key for “4-[(4-Methylpiperazino)methyl]benzaldehyde” is DJJFKXUSAXIMLS-UHFFFAOYSA-N . For “4-(4-Methylpiperazino)-1,2-benzenediamine”, the InChI Key is RTDKAEOVZXYWJW-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The molecular weight of “4-[(4-Methylpiperazino)methyl]benzaldehyde” is 218.3 g/mol . For “4-(4-Methylpiperazino)-1,2-benzenediamine”, the average mass is 206.287 Da .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Fused Polycyclic Nitrogen-Containing Heterocycles : The condensation of specific thiazolidines with morpholino and methylpiperazino derivatives leads to thiazoloquinoxalines, indicating the utility of such compounds in synthesizing complex heterocycles with potential chemical and pharmaceutical applications (Mamedov et al., 2009).

- Synthesis of Benzimidazoles : A novel approach for synthesizing benzimidazoles incorporating the morpholine or methylpiperazino skeleton as glucosidase inhibitors with antioxidant activity is demonstrated, showcasing the potential for developing new therapeutic agents (Özil et al., 2018).

Biological Applications

- Antimicrobial Activity : Mannich bases carrying morpholine or methylpiperazino groups have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the role of these compounds in developing new antimicrobial agents (Ashok et al., 2007).

- Anticancer Potential : Compounds with the 1,3-thiazol-2-yl morpholine structure have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, suggesting their utility in cancer research and potential therapeutic applications (Alexander et al., 2008).

Antioxidant and Antifungal Effects

- Synthesis and Evaluation of Thiazolidinone Analogues : Novel thiazolidinone derivatives have been synthesized and assessed for in vitro antioxidant, antibacterial, and antifungal activities, indicating the broad applicability of such compounds in medicine and biology (Adhikari et al., 2012).

Structural Studies

- Crystal Structure Analysis : Detailed structural analysis of a Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, elucidates the molecular conformation and interactions, contributing to the understanding of the chemical behavior of these compounds (Franklin et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

4-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4OS/c1-15-2-4-16(5-3-15)11-12-10-14-13(19-12)17-6-8-18-9-7-17/h10H,2-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQKGRZUQBBNBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CN=C(S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

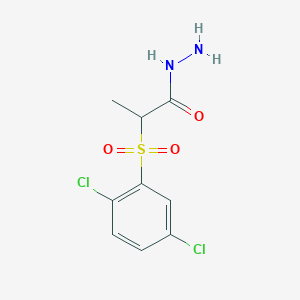

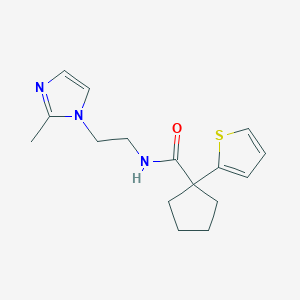

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2632873.png)

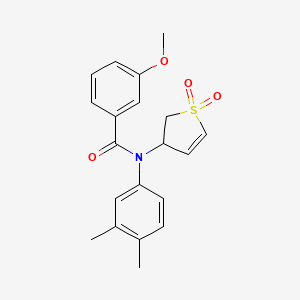

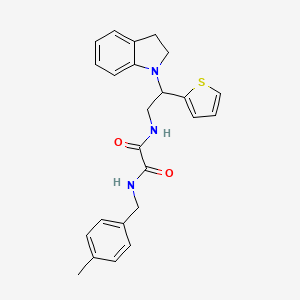

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide](/img/structure/B2632880.png)

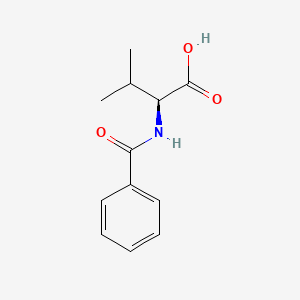

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2632883.png)

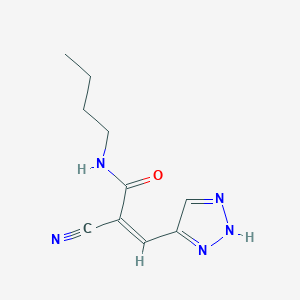

![4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide](/img/structure/B2632891.png)